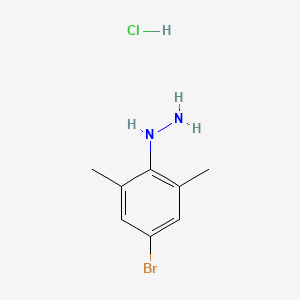
(4-溴-2,6-二甲基苯基)肼盐酸盐
描述
(4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride: is an organic compound with the molecular formula C8H12BrClN2 . It is a hydrazine derivative, characterized by the presence of a bromine atom and two methyl groups on the phenyl ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research.
科学研究应用
Chemistry: (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a reagent in coupling reactions.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a probe to investigate the mechanisms of various biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. It is explored for its activity against certain diseases and as a precursor for drug synthesis.
Industry: In the industrial sector, (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride is used in the production of dyes, pigments, and other specialty chemicals. It is also utilized in the synthesis of agrochemicals and polymers.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride typically involves the reaction of 4-bromo-2,6-dimethylaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods: In industrial settings, the production of (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques.
化学反应分析
Types of Reactions: (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like or are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenylhydrazines.
作用机制
The mechanism of action of (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved include the formation of hydrazone linkages and subsequent alterations in protein structure and function.
相似化合物的比较
- (4-Bromophenyl)hydrazine hydrochloride
- (2,6-Dimethylphenyl)hydrazine hydrochloride
- (4-Chloro-2,6-dimethylphenyl)hydrazine hydrochloride
Uniqueness: (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride is unique due to the presence of both bromine and methyl groups on the phenyl ring. This structural feature imparts specific reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and research applications.
生物活性
(4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride is a chemical compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its implications in medicinal chemistry and biological research.
- Molecular Formula : C₈H₁₂BrClN₂
- Molecular Weight : 251.55 g/mol
- Structure : Characterized by a bromo substituent at the para position and two methyl groups at the ortho positions of the phenyl ring.
The biological activity of (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride is primarily attributed to its ability to interact with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is facilitated through the formation of hydrazone linkages, which can alter protein structure and function, impacting various biochemical pathways.
Antitumor Activity
Research indicates that (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride exhibits potential antitumor properties. It has been tested against various cancer cell lines, showing varying degrees of cytotoxicity:
| Cell Line | IC50 (µM) | Comments |
|---|---|---|
| Caco-2 | 54.9 | Significant reduction in viability |
| A549 | 106.1 | No significant effect observed |
In studies involving dynamic combinatorial chemistry, this compound has been shown to interact with glutathione S-transferase (GST) isozymes, which are important in drug resistance mechanisms in chemotherapy .
Case Studies and Research Findings
-
Protein Interaction Studies :
- A study utilizing protein-templated dynamic combinatorial chemistry revealed that (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride could amplify acylhydrazones formed in the presence of specific GST isozymes. This amplification indicates its role as a probe for studying enzyme inhibition and protein interactions .
-
Synthesis of Derivatives :
- The compound serves as a precursor for synthesizing various organic compounds, including acylsulfonamides and other hydrazone derivatives, which may possess distinct biological activities. The synthesis process enhances its utility in medicinal chemistry.
-
Comparative Analysis :
- A comparative study of structurally similar compounds highlighted the unique reactivity profile of (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride due to the specific halogen substitution and methyl group positioning. This structural uniqueness contributes to its selective interactions with biological targets.
属性
IUPAC Name |
(4-bromo-2,6-dimethylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2.ClH/c1-5-3-7(9)4-6(2)8(5)11-10;/h3-4,11H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTXNGAWBPIHMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NN)C)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














